6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a cyclohexene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds . The phenyl group is then introduced via a Friedel-Crafts acylation reaction . The final step involves the formation of the cyclohexene ring through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxylic acid and carbamoyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine derivatives
- Phenyl-substituted carbamoyl compounds
- Cyclohexene carboxylic acids
Uniqueness
What sets 6-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid apart from similar compounds is its unique combination of structural features, which allows for a wide range of chemical modifications and potential biological activities . This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
6-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17-6-3-11-21(17)14-9-7-13(8-10-14)12-20-18(23)15-4-1-2-5-16(15)19(24)25/h1-2,7-10,15-16H,3-6,11-12H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMNERNSPTXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3CC=CCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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